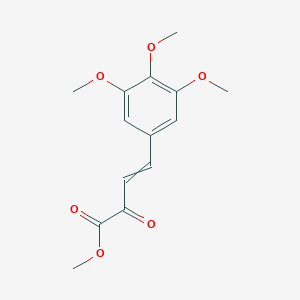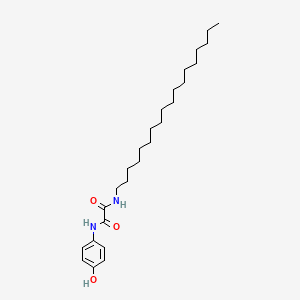
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide is a compound that features a hydroxyphenyl group and an octadecyl chain attached to an ethanediamide backbone. This compound is of interest due to its unique structural properties, which combine a polar hydroxyphenyl group with a long hydrophobic octadecyl chain, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide typically involves the reaction of 4-hydroxybenzaldehyde with octadecylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired ethanediamide compound. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the formulation of cosmetics and personal care products due to its ability to stabilize emulsions.
Mechanism of Action
The mechanism by which N1-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide exerts its effects is primarily through its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the hydroxyphenyl group can interact with polar head groups of membrane lipids. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, its amphiphilic nature makes it an effective emulsifying agent, aiding in the delivery of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-Hydroxyphenyl)-N~2~-dodecylethanediamide: Similar structure but with a shorter dodecyl chain.
N~1~-(4-Methoxyphenyl)-N~2~-octadecylethanediamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide is unique due to the combination of a hydroxyphenyl group and a long octadecyl chain. This combination provides a balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifying agent. Its ability to integrate into lipid bilayers and disrupt membrane integrity also sets it apart from similar compounds.
Properties
CAS No. |
166890-65-9 |
|---|---|
Molecular Formula |
C26H44N2O3 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N'-(4-hydroxyphenyl)-N-octadecyloxamide |
InChI |
InChI=1S/C26H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(30)26(31)28-23-18-20-24(29)21-19-23/h18-21,29H,2-17,22H2,1H3,(H,27,30)(H,28,31) |
InChI Key |
MFZLPKYHKDFPNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


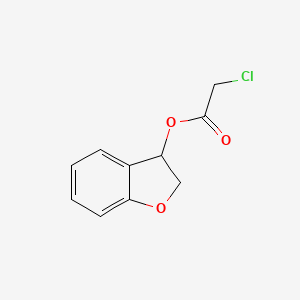
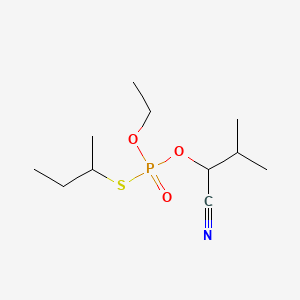
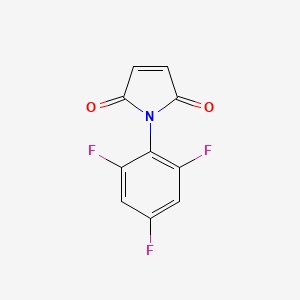
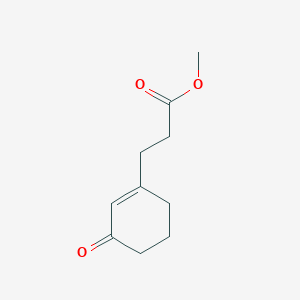
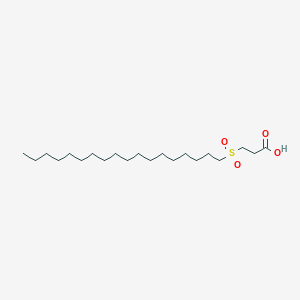
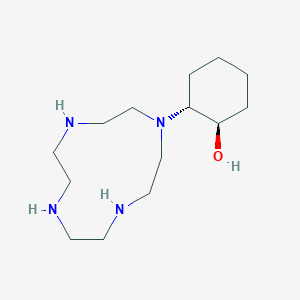
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
![N-[2-(Naphthalen-1-yl)propanoyl]-L-valine](/img/structure/B14268108.png)
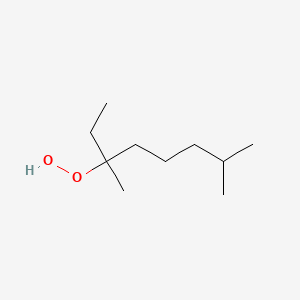
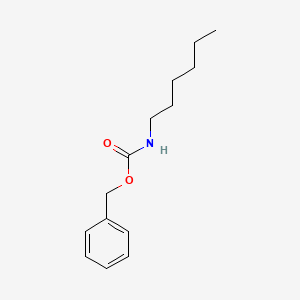
![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)
![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)
